![molecular formula C9H16ClN3O3 B14022258 1-(2-chloroethyl)-3-[(1S,3R)-3-hydroxycyclohexyl]-1-nitrosourea CAS No. 56323-45-6](/img/structure/B14022258.png)
1-(2-chloroethyl)-3-[(1S,3R)-3-hydroxycyclohexyl]-1-nitrosourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chloroethyl)-3-[(1S,3R)-3-hydroxycyclohexyl]-1-nitrosourea is a chemical compound known for its potential applications in various scientific fields. It is characterized by the presence of a nitrosourea group, which is known for its alkylating properties. This compound has garnered interest due to its unique chemical structure and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloroethyl)-3-[(1S,3R)-3-hydroxycyclohexyl]-1-nitrosourea typically involves the reaction of 1-(2-chloroethyl)-3-cyclohexylurea with nitrous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired nitrosourea compound. The process involves the following steps:
Preparation of 1-(2-chloroethyl)-3-cyclohexylurea: This intermediate is synthesized by reacting 2-chloroethylamine with cyclohexyl isocyanate.
Nitrosation: The intermediate is then treated with nitrous acid to form the nitrosourea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-chloroethyl)-3-[(1S,3R)-3-hydroxycyclohexyl]-1-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrosourea group to an amine.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
1-(2-chloroethyl)-3-[(1S,3R)-3-hydroxycyclohexyl]-1-nitrosourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including its effects on cellular processes.
Medicine: Investigated for its potential use as an anticancer agent due to its alkylating properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1-(2-chloroethyl)-3-[(1S,3R)-3-hydroxycyclohexyl]-1-nitrosourea involves its ability to alkylate DNA and other cellular components. The nitrosourea group forms covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis, making it a potential anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-chloroethyl)-3-cyclohexylurea: A precursor in the synthesis of the nitrosourea compound.
1-(2-chloroethyl)-3-(hydroxyethyl)urea: Another nitrosourea compound with similar alkylating properties.
Uniqueness
1-(2-chloroethyl)-3-[(1S,3R)-3-hydroxycyclohexyl]-1-nitrosourea is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its ability to selectively alkylate DNA makes it a valuable compound in medicinal chemistry.
Propiedades
Número CAS |
56323-45-6 |
|---|---|
Fórmula molecular |
C9H16ClN3O3 |
Peso molecular |
249.69 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-[(1S,3R)-3-hydroxycyclohexyl]-1-nitrosourea |
InChI |
InChI=1S/C9H16ClN3O3/c10-4-5-13(12-16)9(15)11-7-2-1-3-8(14)6-7/h7-8,14H,1-6H2,(H,11,15)/t7-,8+/m0/s1 |
Clave InChI |
RLVBEHFQVMKVOD-JGVFFNPUSA-N |
SMILES isomérico |
C1C[C@@H](C[C@@H](C1)O)NC(=O)N(CCCl)N=O |
SMILES canónico |
C1CC(CC(C1)O)NC(=O)N(CCCl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Dimethyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-YL)propan-1-one](/img/structure/B14022185.png)
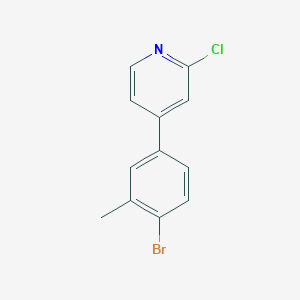
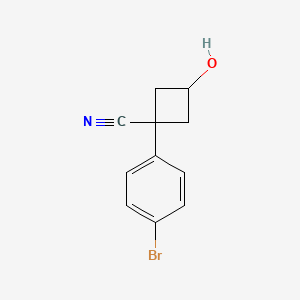
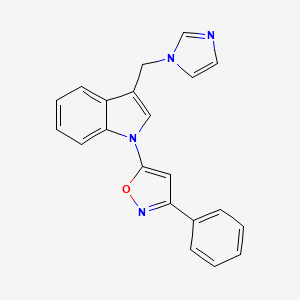
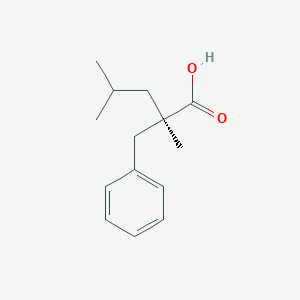
![1-(2-(diethylamino)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14022215.png)
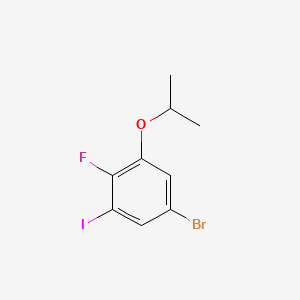
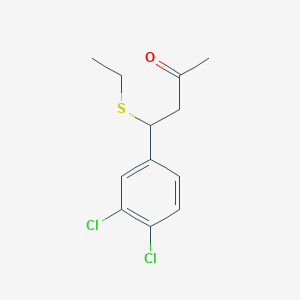
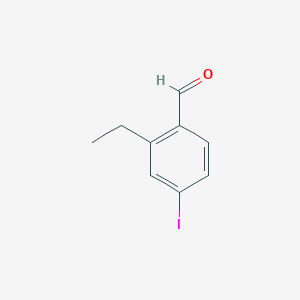
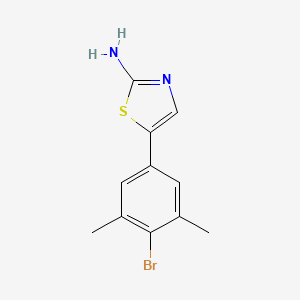
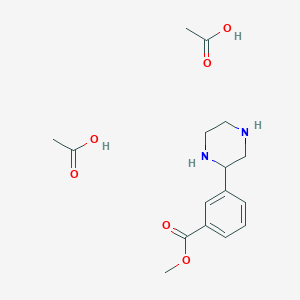
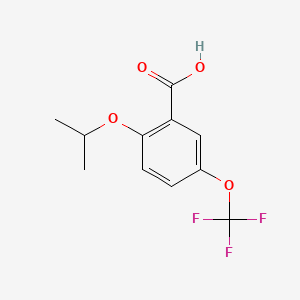
![3-(Bicyclo[1.1.1]pentan-1-YL)-5-bromopyridine](/img/structure/B14022252.png)

